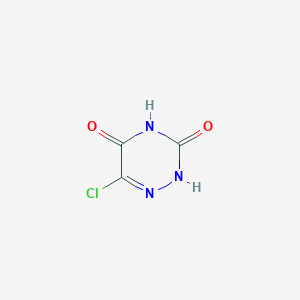

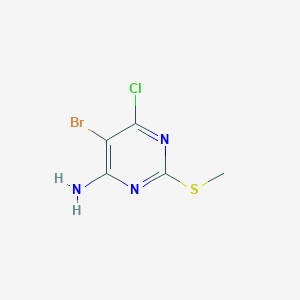

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

説明

The compound of interest, 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine, is a halogenated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in pharmaceutical and chemical industries as intermediates and active compounds .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves regioselective reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Similarly, 4-amino-5-bromo-2-substituted-aminopyrimidines can be obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia and secondary amines, which can then be used to synthesize thiazolo[4,5-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system space group P21/n . The crystal structure is stabilized by intramolecular hydrogen bonds, which are a common feature in the crystalline network of pyrimidine compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements and substitutions. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can undergo Dimroth rearrangement to form [1,5-c] analogues and can be further diversified through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The introduction of halogen atoms and other functional groups can significantly alter the properties of these compounds, making them useful in various applications. For example, the introduction of a methylthio group can lead to the formation of compounds with fungicidal properties . Additionally, the presence of halogen atoms can enhance the reactivity of pyrimidine derivatives, making them suitable for further chemical modifications .

科学的研究の応用

Novel Compound Synthesis

One significant application of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is in the synthesis of novel compounds. For instance, Bazazan et al. (2013) demonstrated its use in creating a series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives, leading to the development of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines (Bazazan et al., 2013). Similarly, Doulah et al. (2014) investigated its regioselective displacement reaction with ammonia, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, which was further used to synthesize 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014).

Biological Activity

Ranganatha et al. (2018) synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which were evaluated for their antibacterial and antifungal activities, with some compounds showing significant antimicrobial effects against pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Rahimizadeh et al. (2007) also utilized this compound in creating derivatives of pyrimido[4,5-e][1,3,4]thiadiazine, which were further modified to obtain related 7-amino derivatives (Rahimizadeh et al., 2007).

Safety and Hazards

作用機序

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine These factors could include pH, temperature, and the presence of other molecules in the environment

特性

IUPAC Name |

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEBWZSZLZXUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494739 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | |

CAS RN |

63931-22-6 | |

| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。